molecular formula C10H13F2N B2466693 4,4-Difluoro-3-phenylbutan-2-amine CAS No. 2248365-98-0

4,4-Difluoro-3-phenylbutan-2-amine

Cat. No.: B2466693
CAS No.: 2248365-98-0
M. Wt: 185.218
InChI Key: AMWDYJHIZVWTDX-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-phenylbutan-2-amine is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butan-2-amine backbone

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3-phenylbutan-2-amine is unique due to the specific placement of fluorine atoms, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-3-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)9(10(11)12)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDYJHIZVWTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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